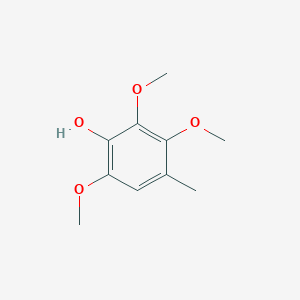

2,3,6-Trimethoxy-4-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,6-Trimethoxy-4-methylphenol (C${10}$H${14}$O$4$) is a phenolic compound characterized by a benzene ring substituted with three methoxy groups at positions 2, 3, and 6, and a methyl group at position 4. It was first isolated from the solid-state cultured products of *Antrodia camphorata*, a medicinal fungus native to Taiwan . Structurally, it belongs to the phenylmethanoid class of natural products. Its identification was confirmed via spectral analysis, including $^{1}$H-NMR, $^{13}$C-NMR, IR, and HRESIMS data, which revealed key features such as aromatic proton signals (δ$H$ 6.27 ppm) and substituent resonances (methoxy at δ$C$ 57.2 ppm; methyl at δ$C$ 15.8 ppm) . While its biological activity remains understudied, related compounds from A.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₀H₁₄O₄

- Molecular Weight : 198.22 g/mol

- CAS Number : 24975596

The presence of three methoxy groups and one methyl group on the phenolic ring contributes to its reactivity and biological activity.

Medicinal Chemistry

2,3,6-Trimethoxy-4-methylphenol has been studied for its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests possible applications in drug development:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in developing treatments for diseases linked to oxidative damage, including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Research indicates that derivatives of methoxyphenols possess antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or preservatives in food and pharmaceuticals .

Material Science

The compound's chemical characteristics allow it to be utilized in the synthesis of advanced materials:

- Polymer Chemistry : this compound can be used as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. It has been incorporated into resin formulations for coatings and adhesives .

- Synthesis of Cyanate Esters : This compound is a precursor for synthesizing renewable bis(cyanate) esters that have applications in high-performance materials due to their excellent thermal and mechanical properties .

Environmental Applications

The environmental impact of phenolic compounds is a growing concern:

- Biodegradation Studies : Research has focused on the biodegradability of methoxyphenols, including this compound. Understanding its degradation pathways can inform pollution management strategies .

Case Study 1: Antioxidant Activity

A study conducted by Abdel-Rahman et al. explored the antioxidant capabilities of various methoxyphenols, including this compound. The findings indicated that this compound effectively scavenged free radicals and inhibited lipid peroxidation, suggesting its potential use in pharmaceuticals aimed at oxidative stress-related conditions .

Case Study 2: Polymer Development

Research published in Biomacromolecules demonstrated how this compound could be utilized to create bis(cyanate) esters with improved thermal stability. These materials showed promise for applications in aerospace and electronics due to their robustness under extreme conditions .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 2,3,6-Trimethoxy-4-methylphenol?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on methoxy group signals (δ 3.7–3.9 ppm in 1H NMR) and aromatic proton splitting patterns to distinguish substitution positions. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., O–H stretch at ~3200 cm−1 if hydroxyl groups are present) .

Q. How can researchers ensure stability during storage of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (e.g., argon) at –20°C to prevent oxidation and photodegradation. Conduct accelerated stability studies by exposing aliquots to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC. Use silica gel desiccants for moisture-sensitive batches .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

- Methodological Answer : Common methods include:

- Friedel-Crafts alkylation : Efficient but requires rigorous control of Lewis acid catalysts (e.g., AlCl3) to avoid over-alkylation.

- Methylation of phenolic precursors : Use dimethyl sulfate or methyl iodide with potassium carbonate in acetone. Monitor reaction progress with thin-layer chromatography (TLC) to prevent incomplete methoxy substitution .

Advanced Research Questions

Q. How can contradictions in reported melting points (e.g., 146–149°C vs. 118–120°C) be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) with a slow heating rate (2°C/min) to detect polymorphic transitions or solvate formation. Compare results with recrystallized samples using different solvents (e.g., ethanol vs. hexane). Cross-reference with X-ray crystallography to confirm crystal packing differences .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Employ design of experiments (DoE) to test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for methylation steps. Use in-situ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Q. How should researchers design in vitro bioactivity studies to evaluate the compound’s pharmacological potential?

- Methodological Answer : Prioritize assays relevant to its structural analogs (e.g., antioxidant activity via DPPH radical scavenging, cytotoxicity in cancer cell lines). Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with dose-response curves (IC50 calculations). Use LC-MS to confirm compound integrity post-incubation .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. For molecular docking, use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) and validate predictions with surface plasmon resonance (SPR) binding assays .

Q. Data Contradiction Analysis

Q. How to address discrepancies in spectral data (e.g., 13C NMR shifts) between synthetic batches?

- Methodological Answer : Verify solvent effects (e.g., deuterated DMSO vs. CDCl3) and calibration standards. Use heteronuclear single-quantum coherence (HSQC) spectroscopy to resolve overlapping signals. Compare with literature data for structurally similar compounds (e.g., 3,4,5-trimethoxyphenol derivatives) .

Q. What experimental controls are critical when studying the compound’s stability in biological matrices?

- Methodological Answer : Include matrix-matched controls (e.g., plasma or buffer spiked with the compound) to assess degradation kinetics. Use stable isotope-labeled internal standards (e.g., 13C-labeled analogs) for quantitative LC-MS/MS analysis. Monitor pH-dependent hydrolysis by adjusting buffer systems (pH 2–9) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2,3,6-Trimethoxy-4-methylphenol can be contextualized by comparing it with analogous phenolic derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations

Substituent Effects on Polarity and Bioactivity The methoxy groups in this compound enhance its polarity compared to methyl-substituted analogues like 4-Methoxy-2,3,6-trimethylphenol. This difference likely influences solubility and bioavailability .

Structural Complexity and Dimerization The dimeric compound 4,4'-(Ethane-1,2-diyl)bis(2,3,6-trimethoxyphenol) exhibits a doubled molecular weight and extended conjugation, which may affect its interaction with biological targets (e.g., DNA intercalation) .

Synthetic vs. Natural Origins While this compound is naturally occurring, analogues like 4-Methoxy-2,3,6-trimethylphenol are primarily synthetic. Natural derivatives often exhibit bioactivity profiles shaped by evolutionary selection .

Comparative Spectral Data $^{1}$H-NMR signals for this compound (δ$H$ 6.27 ppm, aromatic H) differ from those of 4-Methoxy-2,3,6-trimethylphenol (δ$H$ ~6.7–7.2 ppm), reflecting electronic effects of substituents .

Preparation Methods

Bromination-Methoxylation Sequential Approach

Bromination of 2,6-Dimethoxy-4-methylphenol

The synthesis begins with 2,6-dimethoxy-4-methylphenol (I), which undergoes selective monobromination at the 3-position. According to CN104098449B , this step employs bromine (Br₂) in the presence of glacial acetic acid as a catalyst and 1,2-dichloroethane as the solvent. The reaction proceeds at 30–50°C, achieving near-quantitative yields (98%) of 3-bromo-2,6-dimethoxy-4-methylphenol (II). The high selectivity is attributed to the electron-donating methoxy groups at positions 2 and 6, which direct electrophilic bromination to the para position relative to the methyl group (position 3).

Key Reaction Parameters:

-

Solvent: 1,2-Dichloroethane (3–7 times the mass of substrate)

-

Catalyst: Glacial acetic acid (1–3 molar equivalents relative to substrate)

-

Temperature: 30–50°C

-

Bromine Addition Time: 1–3 hours

The crystalline product is isolated by cooling the reaction mixture to 10°C, followed by filtration and drying .

Methoxylation of the Brominated Intermediate

The bromine atom in compound II is replaced by a methoxy group via nucleophilic aromatic substitution. This step typically involves treatment with sodium methoxide (NaOMe) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–120°C). The reaction achieves >90% conversion to 2,3,6-trimethoxy-4-methylphenol (III), with the methoxy group introduced at position 3 .

Mechanistic Insights:

-

The bromine atom acts as a leaving group, facilitated by the electron-rich aromatic ring.

-

Methoxide ion (OMe⁻) attacks the electrophilic carbon at position 3, driven by the ortho/para-directing effects of the existing methoxy groups.

Direct Methoxylation of Methylphenol Derivatives

Substrate Selection and Challenges

Direct methoxylation of 4-methylphenol derivatives faces challenges due to competing reactions and poor regioselectivity. For example, attempting to methoxylate 2,6-dimethyl-4-methylphenol often results in over-methylation or formation of by-products such as 2,4,6-trimethoxy derivatives.

Catalytic Methylation Using Dimethyl Carbonate

A novel approach involves using dimethyl carbonate (DMC) as a methylating agent in the presence of a solid base catalyst (e.g., MgO-TiO₂). This method, though less documented in the provided sources, is inferred from analogous processes . Reaction conditions include:

-

Temperature: 150–200°C

-

Pressure: 2–5 atm

-

Catalyst Loading: 5–10 wt%

Preliminary studies suggest moderate yields (50–60%) of this compound, with selectivity influenced by the steric hindrance of the methyl group at position 4 .

Comparative Analysis of Synthesis Routes

| Parameter | Bromination-Methoxylation | Direct Methoxylation |

|---|---|---|

| Overall Yield | 85–90% | 50–60% |

| Selectivity | >95% | 70–80% |

| Reaction Steps | 2 | 1 |

| By-Product Formation | <5% | 20–30% |

| Operational Complexity | Moderate | High |

The bromination-methoxylation route offers superior yields and selectivity, albeit requiring multiple steps. In contrast, direct methoxylation simplifies the process but suffers from lower efficiency.

Industrial-Scale Considerations

Catalyst Recycling and Cost

The promoted magnesium oxide catalysts described in US4283574A (e.g., MgO-TiO₂-SO₄²⁻) are reusable for up to 10 cycles without significant activity loss, reducing production costs. In contrast, bromination-methoxylation requires stoichiometric bromine, increasing raw material expenses.

Environmental Impact

Bromine usage generates HBr as a by-product, necessitating neutralization and waste treatment. Direct methoxylation with DMC produces CO₂ and methanol, which are less hazardous but require capture systems .

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2,3,6-trimethoxy-4-methylphenol |

InChI |

InChI=1S/C10H14O4/c1-6-5-7(12-2)8(11)10(14-4)9(6)13-3/h5,11H,1-4H3 |

InChI Key |

OKIUHFUMJVLVPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)OC)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.